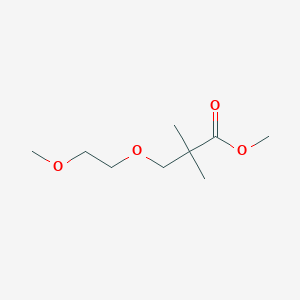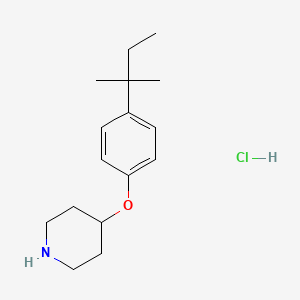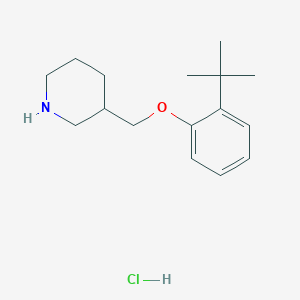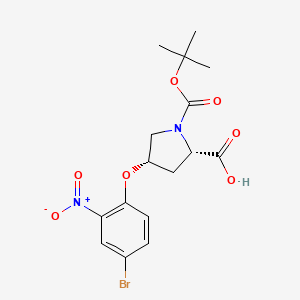
Methyl 3-(2-methoxyethoxy)-2,2-dimethylpropanoate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds has been reported. For instance, the synthesis of “3-[(2-methoxyethoxy)methyl]aniline” has been documented . Another related compound, “poly(3-[2-{2-methoxyethoxy}ethoxy]thiophene)”, has been synthesized for mixed ionic electronic conductivity . A detailed synthesis route for “2,5-dibromo-3-(2-methoxyethoxy)methyl)thiophene” has also been reported .Applications De Recherche Scientifique
Unusual Chemical Reactions
- A study discovered an abnormal reaction product when methyl (E)-3-(methoxycarbonyl)methylimino-2,2-dimethylpropanoate reacted with the enolate of ethyl 3-hydroxybutanoate, yielding a complex pyrrolidine dicarboxylate compound (Valiullina et al., 2017).
Potential in Cancer Treatment
- Research focusing on histone deacetylase (HDAC) inhibition, important in cancer treatment, involved modifying the structure of methyl 3-(4-(2-chloroacetamido)phenyl)-3-hydroxy-2,2-dimethylpropanoate. This resulted in compounds showing promising antiproliferative activity against various cancer cell lines (El-Rayes et al., 2019).
Synthesis of Pyrimidine Derivatives
- A study described the synthesis of dimethyl 2-(methoxymethylene) pentanedioates, which were converted to methyl 3-(2-amino-1,6-dihydro-6-oxo-pyrimidin-5-yl)propanoates. These pyrimidine derivatives have potential biological activities (Berzosa et al., 2011).
Synthesis of Novel Metal Complexes
- Metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate showed anti-tumor activities, particularly against human colorectal carcinoma cells. These complexes did not show inhibitory action on normal cells, suggesting a targeted approach for colon cancer therapy (Aboelmagd et al., 2021).
Application in Fragrances
- Branched esters like methyl 2,2-dimethylpropanoate have significantly lower odor thresholds than their straight-chain counterparts, indicating their potential use in fragrances (Takeoka et al., 1995).
Use in Li-ion Batteries
- A novel fire-retardant, dimethyl(2-methoxyethoxy)methylphosphonate, was evaluated as a high safety electrolyte solvent for lithium-ion batteries. It demonstrated good thermal stability, high conductivity, and a wide electrochemical stability window (Wu et al., 2009).
Orientations Futures
The future directions for the study of “Methyl 3-(2-methoxyethoxy)-2,2-dimethylpropanoate” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could lead to a better understanding of its potential applications and risks .
Propriétés
IUPAC Name |
methyl 3-(2-methoxyethoxy)-2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O4/c1-9(2,8(10)12-4)7-13-6-5-11-3/h5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVBRVVKJUAGAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COCCOC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2-methoxyethoxy)-2,2-dimethylpropanoate | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2,4-Di(tert-butyl)phenoxy]pyrrolidine hydrochloride](/img/structure/B1397687.png)
![3-{[(4-Isopropylbenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1397688.png)
![3-[(2,4,5-Trichlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1397690.png)
![3-[(5-Isopropyl-2-methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397691.png)

![4-[(2-Isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397694.png)

![4-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]piperidine hydrochloride](/img/structure/B1397696.png)
![3-{[4-(tert-Pentyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1397697.png)
![4-[(4-Isopropyl-3-methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397698.png)
![Methyl 4-[(4-piperidinyloxy)methyl]benzoate hydrochloride](/img/structure/B1397699.png)
![4-{[(2,4-Difluorobenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1397701.png)

![4-[(2-Propylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397706.png)